8-Hydroxymirtazapine, (R)-
Description
Contextualization within Mirtazapine (B1677164) Metabolism Research
Mirtazapine is administered clinically as a racemate, a mixture of two enantiomers: (S)-(+)-mirtazapine and (R)-(-)-mirtazapine. researchgate.net Once in the body, it undergoes extensive metabolism, primarily in the liver. The main biotransformation pathways are hydroxylation, N-demethylation, and N-oxidation, followed by glucuronide conjugation. drugbank.com These reactions are catalyzed by a group of enzymes known as the cytochrome P450 (CYP) system. wikipedia.org
In vitro studies have identified that the formation of 8-hydroxymirtazapine, a major metabolite, is primarily carried out by the enzymes CYP2D6 and CYP1A2. drugbank.comontosight.aitno.nl The N-demethylation and N-oxidation pathways are largely catalyzed by CYP3A4. drugbank.comtno.nl
The metabolism of mirtazapine is enantioselective, meaning the two enantiomers are processed differently by the body. nih.gov Research has shown that CYP2D6 is heavily involved in the metabolism of (S)-(+)-mirtazapine. researchgate.netnih.gov In contrast, the metabolism of (R)-(-)-mirtazapine appears to be less dependent on CYP2D6 and is metabolized to a small extent by CYP3A4. nih.govpharmgkb.org This differential metabolism leads to the formation of specific enantiomeric metabolites, including (R)-8-Hydroxymirtazapine and (S)-8-Hydroxymirtazapine. mdpi.com
Studies analyzing the plasma concentrations of mirtazapine enantiomers have found that the (R)-(-)-enantiomer typically shows higher plasma concentrations and a longer half-life compared to the (S)-(+)-enantiomer. nih.gov The formation of (R)-8-Hydroxymirtazapine is a direct result of the hydroxylation of the (R)-(-)-mirtazapine enantiomer. While its pharmacological effects are generally considered less potent than the parent compound, 8-hydroxymirtazapine is known to be pharmacologically active, acting as an antagonist at alpha-2 adrenergic receptors and possessing an affinity for histamine (B1213489) H1 receptors. ontosight.ai
Table 1: Key Cytochrome P450 Enzymes in Mirtazapine Metabolism
| Enzyme | Primary Metabolic Pathway | Resulting Metabolite(s) | Reference(s) |
|---|---|---|---|
| CYP2D6 | 8-Hydroxylation | 8-Hydroxymirtazapine | drugbank.com, ontosight.ai, tno.nl, nih.gov |
| CYP1A2 | 8-Hydroxylation | 8-Hydroxymirtazapine | drugbank.com, ontosight.ai, nih.gov |
| CYP3A4 | N-demethylation, N-oxidation | N-desmethylmirtazapine, Mirtazapine N-oxide | drugbank.com, tno.nl |
| CYP3A5 | N-demethylation | N-desmethylmirtazapine | nih.gov |
Significance of Enantiomeric Metabolite Research in Drug Development
The study of enantiomeric metabolites like (R)-8-Hydroxymirtazapine is a critical aspect of modern drug development and pharmacology. news-medical.net When a chiral drug is administered as a racemate, the body's enzymes can interact differently with each enantiomer, leading to stereoselective absorption, distribution, metabolism, and excretion. nih.gov This can result in significant differences in the pharmacological and toxicological profiles of the individual enantiomers. nih.gov
Key considerations in enantiomeric metabolite research include:
Different Pharmacological Activity : One enantiomer of a drug or its metabolite may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even produce opposing effects. news-medical.netnih.gov
Variable Potency : The two enantiomers can have the same biological effect but differ significantly in their potency. nih.gov
Distinct Metabolic Rates : Enantiomers are often metabolized at different rates by CYP enzymes, leading to varying plasma concentrations and duration of action. wuxiapptec.com For instance, research on mirtazapine shows that genetic polymorphisms in the CYP2D6 enzyme have a more significant impact on the pharmacokinetics of (S)-(+)-mirtazapine than on (R)-(-)-mirtazapine. researchgate.netnih.gov
Potential for Drug Interactions : Since different enzymes may be involved in the metabolism of each enantiomer, the potential for drug-drug interactions can vary between them. nih.gov
Table 2: Research Findings on Enantioselective Metabolism of Mirtazapine
| Finding | Description | Reference(s) |
|---|---|---|
| Enantioselective Metabolism | The metabolism of mirtazapine enantiomers is stereoselective. (+)-Mirtazapine is extensively metabolized by CYP2D6, while (-)-mirtazapine is metabolized to a lesser extent by CYP3A4. | nih.gov |
| Pharmacokinetic Differences | The pharmacokinetics of mirtazapine are enantioselective, with the (R)-(-)-enantiomer having higher plasma concentrations and a longer half-life (approx. 18 hours) than the (S)-(+)-enantiomer (approx. 10 hours). | nih.gov |
| CYP2D6 Genotype Influence | The CYP2D6 genotype significantly influences the pharmacokinetics of (S)-(+)-mirtazapine but has marginal effects on (R)-(-)-mirtazapine kinetics. | pharmgkb.org, researchgate.net |
| Metabolite Ratio | A study on patients at steady-state found an association between the CYP2D6 genotype and the ratio of S(+)-8-hydroxymirtazapine to S(+)-mirtazapine. | researchgate.net |
Properties
CAS No. |
207517-07-5 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m0/s1 |
InChI Key |
DAWYIZBOUQIVNX-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origin of Product |
United States |
Biochemical Pathways of R 8 Hydroxymirtazapine Formation
Hydroxylation as a Primary Metabolic Route of Mirtazapine (B1677164) to 8-Hydroxymirtazapine
The hydroxylation of mirtazapine at the 8th position of its tetracyclic structure is a major phase I metabolic pathway, leading to the formation of 8-hydroxymirtazapine. brieflands.comfda.gov This metabolite is considered one of the primary oxidative products of mirtazapine biotransformation. doi.org In vitro studies using human liver microsomes (HLM) have demonstrated that 8-hydroxylation is a predominant route, accounting for approximately 55-60% of the total mirtazapine biotransformation at anticipated in vivo liver concentrations (around 2 μM). doi.orgpharmgkb.org
The formation of 8-hydroxymirtazapine is primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily. fda.govresearchgate.net Specifically, CYP2D6 has been identified as the main enzyme responsible for this reaction, particularly at lower, clinically relevant concentrations of mirtazapine. doi.orgnih.govresearchgate.net At a mirtazapine concentration of 2 μM, recombinant CYP enzymes predict that CYP2D6 contributes to 65% of the 8-hydroxylation. doi.orgpharmgkb.org
However, the contribution of different CYP isoforms to this pathway is concentration-dependent. doi.orgresearchgate.netfrontiersin.org As mirtazapine concentrations increase, the role of CYP2D6 diminishes, while the contribution of CYP1A2 becomes more significant. doi.orgpharmgkb.orgfrontiersin.org At a higher mirtazapine concentration of 250 μM, the contribution of CYP2D6 to hydroxylation decreases to 20%, whereas CYP1A2's contribution increases to 50%. doi.orgpharmgkb.org Other enzymes like CYP3A4 and CYP2C9 may also play a minor role. researchgate.netfrontiersin.org The S-(+)-enantiomer of mirtazapine is primarily metabolized by CYP2D6 through 8-hydroxylation. thieme-connect.com
The table below summarizes the key cytochrome P450 enzymes involved in the 8-hydroxylation of mirtazapine and their relative contributions at different substrate concentrations.
| Enzyme | Contribution at Low Mirtazapine Concentration (~2 µM) | Contribution at High Mirtazapine Concentration (~250 µM) |
| CYP2D6 | ~65% doi.orgpharmgkb.org | ~20% doi.orgpharmgkb.org |
| CYP1A2 | ~30% pharmgkb.org | ~50% doi.orgpharmgkb.org |
| CYP3A4 | Minor researchgate.netfrontiersin.org | ~20% frontiersin.org |
| CYP2C9 | Minor researchgate.netfrontiersin.org | ~10% frontiersin.org |
Data derived from in vitro studies using human liver microsomes and recombinant CYP enzymes.
Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in the metabolic clearance of mirtazapine and the plasma concentrations of its metabolites. nih.gov
Subsequent Conjugation Pathways of 8-Hydroxymirtazapine, including Glucuronidation
Following its formation via hydroxylation, 8-hydroxymirtazapine undergoes phase II metabolism, primarily through conjugation pathways. fda.gov The most significant of these is glucuronidation, where glucuronic acid is attached to the hydroxyl group of the metabolite. thieme-connect.comnih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of 8-hydroxy-mirtazapine glucuronide. wikipedia.org
Glucuronidation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, mainly via urine. fda.govwikipedia.org The resulting glucuronide conjugates are generally considered pharmacologically inactive. researchgate.net
Studies in psychiatric patients have highlighted the quantitative importance of this pathway. In a study of Japanese patients, the plasma concentration of 8-hydroxy-mirtazapine glucuronide was found to be approximately 59.5 times higher than that of the unconjugated 8-hydroxymirtazapine. nih.gov This indicates that glucuronidation is a very active and significant clearance pathway for this metabolite. nih.gov The S-(+)-8-OH-MIR, in particular, is found in plasma predominantly as its glucuronide conjugate. nih.gov
The table below presents comparative plasma concentrations of 8-hydroxymirtazapine and its glucuronide conjugate from a study in Japanese psychiatric patients.
| Compound | Median Plasma Concentration (nmol/L) |
| 8-Hydroxymirtazapine (8-OH-MIR) | 1.42 nih.gov |
| 8-Hydroxy-mirtazapine glucuronide (8-OH-MIR-G) | 111.60 nih.gov |
Data represent median values observed at steady-state.
These findings underscore that hydroxylation followed by extensive glucuronidation represents a major elimination route for mirtazapine. fda.govnih.gov
Exploration of Novel Metabolic Pathways and Metabolites (e.g., Demethylation to 8-Hydroxy-N-Desmethylmirtazapine)
While hydroxylation and subsequent glucuronidation are well-established pathways, research suggests the possibility of other metabolic transformations involving 8-hydroxymirtazapine. One such proposed, though not yet confirmed, pathway is the demethylation of 8-hydroxymirtazapine to form 8-hydroxy-N-desmethylmirtazapine (8-OH-NDM). tdm-monografie.org
This biotransformation would involve a two-step metabolic sequence: the initial 8-hydroxylation of mirtazapine, followed by N-demethylation of the resulting metabolite. The enzyme CYP2B6 has been suggested as potentially responsible for the demethylation of 8-OH-mirtazapine to 8-OH-NDM. tdm-monografie.org
It is important to distinguish this from the primary N-demethylation of the parent drug, mirtazapine, which leads to N-desmethylmirtazapine (NDM). doi.orgcaymanchem.com The formation of NDM from mirtazapine is catalyzed mainly by CYP3A4, with some contribution from CYP1A2. doi.orgresearchgate.netaustinpublishinggroup.com The subsequent hydroxylation of NDM could be another theoretical route to 8-OH-NDM, but the demethylation of 8-hydroxymirtazapine is the pathway specifically posited. tdm-monografie.org Further research is required to confirm the existence and clinical relevance of the 8-hydroxy-N-desmethylmirtazapine metabolite and the specific enzymes involved in its formation. tdm-monografie.org
Enzymology of R 8 Hydroxymirtazapine Formation: Cytochrome P450 Isoforms and Other Enzymes
Primary Role of Cytochrome P450 2D6 (CYP2D6) in 8-Hydroxylation
Research has consistently identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the 8-hydroxylation of mirtazapine (B1677164), particularly at therapeutic concentrations. researchgate.net In vitro studies using human liver microsomes and recombinant enzymes have demonstrated that CYP2D6 exhibits a high affinity for this metabolic reaction. nih.gov At a mirtazapine concentration of 2 µM, which is consistent with expected in vivo liver levels, CYP2D6 is predicted to be responsible for approximately 65% of 8-hydroxymirtazapine formation. nih.govdoi.org
The significant role of CYP2D6 is further highlighted by pharmacogenetic studies. The metabolic clearance of mirtazapine, particularly via 8-hydroxylation, is significantly lower in individuals classified as CYP2D6 intermediate or poor metabolizers (PMs) compared to extensive metabolizers (EMs). nih.gov This genetic polymorphism in CYP2D6 activity can lead to variations in plasma concentrations of mirtazapine and its metabolites. nih.gov
Contribution of Cytochrome P450 1A2 (CYP1A2) in 8-Hydroxymirtazapine Formation
While CYP2D6 is the primary catalyst at lower concentrations, Cytochrome P450 1A2 (CYP1A2) also plays a significant, concentration-dependent role in 8-hydroxylation. researchgate.netdoi.org As the concentration of mirtazapine increases, the relative contribution of CYP1A2 to this pathway becomes more pronounced. nih.gov At a low mirtazapine concentration (2 µM), CYP1A2's contribution is estimated to be around 30%. nih.govdoi.org However, at a higher concentration (250 µM), its contribution increases substantially to 50%, while the role of CYP2D6 diminishes to 20%. nih.govdoi.org
This suggests that CYP1A2 acts as a secondary, lower-affinity enzyme in this specific metabolic process. nih.gov The activity of CYP1A2 is known to be inducible by factors such as smoking. researchgate.net Consequently, smokers may exhibit lower serum concentrations of mirtazapine due to increased metabolism via CYP1A2. researchgate.netnih.gov
Stereoselective Metabolism of Mirtazapine Enantiomers by Cytochrome P450 Enzymes Leading to 8-Hydroxymirtazapine
Mirtazapine is administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, and its metabolism is enantioselective. nih.govnih.gov Different CYP enzymes preferentially metabolize each enantiomer through distinct pathways. researchgate.net
The metabolism of the (S)-(+)-enantiomer is particularly dependent on CYP2D6 activity. researchgate.net Studies indicate that (S)-(+)-Mirtazapine is preferentially hydroxylated to S-(+)-8-hydroxymirtazapine by CYP2D6. researchgate.net The impact of CYP2D6 genetic polymorphism is more pronounced for this enantiomer; the area under the concentration-time curve (AUC) for (S)-(+)-mirtazapine is significantly larger in poor metabolizers (PMs) compared to extensive metabolizers (EMs). nih.govclinpgx.org This demonstrates that CYP2D6 is the key enzyme for the clearance of the S-(+)-enantiomer. clinpgx.org The influence of CYP1A2 is also relevant, as smokers have been found to have significantly lower concentrations of S(+)-mirtazapine. researchgate.net
In contrast, the metabolism of the (R)-(-)-enantiomer is largely independent of CYP2D6 polymorphism. nih.gov The primary metabolic pathway for (R)-(-)-Mirtazapine is N-demethylation, which is mainly catalyzed by CYP3A4. researchgate.netresearchgate.net The pharmacokinetics of the (R)-enantiomer show minimal to no significant differences between CYP2D6 poor and extensive metabolizers, supporting its reliance on a different enzymatic pathway. nih.govclinpgx.org
Investigational Role of Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2B6) in Related Metabolic Processes
However, the most significant role for CYP3A4 is in other related metabolic processes, namely N-demethylation and N-oxidation. doi.orgaustinpublishinggroup.com CYP3A4 is the major enzyme catalyzing the formation of N-desmethylmirtazapine, contributing over 50% to this reaction. nih.govdoi.org It is also heavily involved in mirtazapine-N-oxidation. doi.org No significant role for CYP2B6 in mirtazapine metabolism has been prominently documented in the reviewed literature.
Table 1: Relative Contribution of CYP Isoforms to 8-Hydroxylation of Mirtazapine This table outlines the estimated percentage contribution of different cytochrome P450 enzymes to the 8-hydroxylation of mirtazapine at varying substrate concentrations, based on in vitro data. nih.govdoi.org
| CYP Isoform | Contribution at 2 µM Mirtazapine | Contribution at 250 µM Mirtazapine |
| CYP2D6 | ~65% | ~20% |
| CYP1A2 | ~30% | ~50% |
| CYP3A4 | ~10-20% | ~10-20% |
| CYP2C9 | Negligible | ~10% |
In Vitro Enzyme Inhibition and Induction Studies Relevant to 8-Hydroxymirtazapine Formation
In vitro inhibition studies have been instrumental in confirming the roles of specific CYP isoforms in the formation of 8-hydroxymirtazapine. The use of selective chemical inhibitors in human liver microsomes has corroborated the findings from recombinant enzymes. doi.org For example, quinidine, a potent CYP2D6 inhibitor, effectively reduces the formation of 8-hydroxymirtazapine, especially at low mirtazapine concentrations. nih.govdoi.org Conversely, α-naphthoflavone, a CYP1A2 inhibitor, shows greater inhibition at higher substrate concentrations. nih.govdoi.org
Ketoconazole, a strong CYP3A inhibitor, was found to reduce the formation of N-desmethylmirtazapine, confirming CYP3A4's primary role in that separate pathway rather than in 8-hydroxylation. nih.govdoi.org Importantly, studies have also shown that mirtazapine itself does not cause substantial inhibition of major CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, suggesting a low likelihood of it altering the metabolism of other drugs. nih.govnih.gov However, mirtazapine's metabolism can be affected by inducers of these enzymes; for instance, co-administration of carbamazepine, a CYP3A4 inducer, can lead to a significant decrease in mirtazapine plasma levels. nih.gov
Table 2: In Vitro Inhibition of 8-Hydroxymirtazapine Formation This table summarizes the results from chemical inhibition studies in human liver microsomes, showing the reduction in the formation rate of 8-hydroxymirtazapine. doi.org
| Mirtazapine Conc. | Inhibitor | Target Enzyme | Reduction in Formation Rate |
| 25 µM | Quinidine (5 µM) | CYP2D6 | Reduced to 60% of control |
| 25 µM | α-Naphthoflavone (0.5 µM) | CYP1A2 | Reduced to 80% of control |
| 250 µM | Quinidine (5 µM) | CYP2D6 | Reduced to 70% of control |
| 250 µM | α-Naphthoflavone (0.5 µM) | CYP1A2 | Reduced to 50% of control |
Stereoselective Aspects of R 8 Hydroxymirtazapine Research
Enantiomeric Ratios and Their Determinants in Preclinical In Vitro Systems
In preclinical in vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes, the 8-hydroxylation of mirtazapine (B1677164) has been shown to be a primary metabolic pathway. However, the formation of 8-hydroxymirtazapine is predominantly favored for the (S)-(+)-enantiomer.
Research indicates that the metabolism of mirtazapine is enantioselective. mdpi.com The (S)-(+)-enantiomer is extensively metabolized by CYP2D6 to form (S)-8-hydroxymirtazapine. nih.gov Conversely, the (R)-(-)-enantiomer of mirtazapine is a poorer substrate for 8-hydroxylation. In vitro investigations have demonstrated that CYP3A4 exhibits low metabolic activity towards (R)-(-)-mirtazapine. nih.gov The primary metabolic routes for the (R)-enantiomer are N-demethylation and N-oxidation, which are also mediated by CYP3A4. researchgate.net
The determinants of the enantiomeric ratio of 8-hydroxymirtazapine in these in vitro systems are therefore multifactorial, heavily influenced by the substrate concentration and the relative activity of different CYP isoforms. At lower, more clinically relevant concentrations of mirtazapine, CYP2D6 is the principal enzyme responsible for 8-hydroxylation, leading to a higher proportion of the (S)-8-hydroxymirtazapine enantiomer. doi.orgnih.gov As the substrate concentration increases, the contribution of other enzymes like CYP1A2 and CYP3A4 to 8-hydroxylation becomes more significant. researchgate.netdoi.org Given that CYP3A4 has some, albeit low, activity towards (R)-mirtazapine, its increased involvement at higher concentrations could theoretically lead to a slight increase in the formation of (R)-8-hydroxymirtazapine.
| Parameter | Value |
| Mean Km (μM) | 136 (±44) |
| Mean Vmax (nmol/mg protein/min) | 0.46 (±0.30) |
| Data from in vitro studies with human liver microsomes and racemic mirtazapine. doi.org |
Impact of Genetic Polymorphisms on Stereoselective Metabolism of 8-Hydroxymirtazapine in Preclinical Models
The influence of genetic polymorphisms on the stereoselective metabolism of mirtazapine has been a subject of investigation, with a primary focus on CYP2D6. The kinetics of (R)-mirtazapine, however, appear to be only marginally dependent on the CYP2D6 genotype. clinpgx.org This suggests that polymorphisms in other CYP enzymes, particularly CYP3A4, would be more likely to impact the metabolism of the (R)-enantiomer and consequently the formation of (R)-8-hydroxymirtazapine.
While direct preclinical studies on the impact of CYP3A4 genetic variants on the formation of (R)-8-hydroxymirtazapine are not extensively documented, the known functional consequences of CYP3A4 polymorphisms allow for informed hypotheses. Genetic variations in the CYP3A4 gene can lead to decreased, or in some cases, altered enzyme activity. nih.gov For individuals with CYP3A4 variants that result in reduced function, it can be postulated that the already limited 8-hydroxylation of (R)-mirtazapine would be further diminished in preclinical models utilizing cells or microsomes expressing these variants.
The following table outlines the key cytochrome P450 enzymes involved in the metabolism of mirtazapine and the primary enantiomer they act upon, which can serve as a basis for predicting the impact of genetic polymorphisms.
| Cytochrome P450 Isoform | Primary Mirtazapine Enantiomer Substrate for 8-Hydroxylation | Known Impact of Genetic Polymorphism |
| CYP2D6 | (S)-(+)-Mirtazapine | Significant impact on (S)-mirtazapine metabolism. |
| CYP3A4 | (R)-(-)-Mirtazapine (low activity) | Polymorphisms can alter enzyme activity, potentially affecting (R)-mirtazapine metabolism. |
| CYP1A2 | (S)-(+)-Mirtazapine (at higher concentrations) | Polymorphisms can affect enzyme inducibility and activity. |
It is important to note that while the disposition of racemic mirtazapine has been reported to be independent of polymorphic CYP2D6 activity in some preclinical overviews, nih.gov more detailed enantioselective analyses reveal a clear influence of CYP2D6 on the (S)-(+)-enantiomer. The lesser dependence of (R)-(-)-mirtazapine kinetics on CYP2D6 underscores the need for further research into the role of other polymorphic enzymes, like CYP3A4, in its metabolic fate. clinpgx.org
Preclinical Pharmacological Characterization of R 8 Hydroxymirtazapine
Receptor Binding Profiles and Ligand Affinity in In Vitro Systems
Activity at Serotonin (B10506) (5-HT) Receptors
Specific binding affinities (Ki values) of (R)-8-hydroxymirtazapine for serotonin receptor subtypes have not been extensively reported. For the parent compound, mirtazapine (B1677164), it is known to be a potent antagonist of 5-HT2 and 5-HT3 receptors, with low affinity for 5-HT1A receptors. This profile contributes to its antidepressant and anxiolytic effects. Without specific studies on (R)-8-hydroxymirtazapine, its direct activity at these receptors remains speculative.
Activity at Adrenergic (α) Receptors
Detailed data on the binding profile of (R)-8-hydroxymirtazapine at α-adrenergic receptors is not available. Mirtazapine itself is a potent antagonist of central α2-adrenergic auto- and heteroreceptors, which leads to an increase in both noradrenergic and serotonergic neurotransmission. The affinity of its (R)-8-hydroxy metabolite for these receptors has not been publicly documented.
Activity at Histamine (B1213489) (H1) Receptors
The affinity of (R)-8-hydroxymirtazapine for the histamine H1 receptor has not been specifically characterized. The parent compound, mirtazapine, is a potent H1 antagonist, which is responsible for its sedative effects. It is unknown to what extent, if any, (R)-8-hydroxymirtazapine shares this activity.
In Vivo Preclinical Pharmacological Activity in Animal Models
There is a significant lack of in vivo studies in animal models focusing specifically on the pharmacological effects of (R)-8-hydroxymirtazapine. One study noted that in rats, the 8-hydroxy metabolite of mirtazapine was either undetectable or present in only trace amounts, which may explain the limited availability of preclinical data in this species.
Anti-serotonergic Activity
Due to the absence of specific in vivo studies, the anti-serotonergic activity of (R)-8-hydroxymirtazapine in animal models has not been established. The anti-serotonergic effects of the parent drug, mirtazapine, are well-documented and are a key component of its mechanism of action.
Antinociceptive Properties of (R)-Mirtazapine and Implications for Metabolites
Studies have investigated the antinociceptive (pain-relieving) properties of mirtazapine in animal models, suggesting the involvement of serotonergic, noradrenergic, and opioidergic systems. However, these studies have not specifically examined the contribution of the (R)-8-hydroxymirtazapine metabolite to these effects. The direct antinociceptive properties of this metabolite have not been reported.
Distribution and Penetration Studies in Preclinical Biological Systems (e.g., animal brain tissue)
Data on the specific distribution and brain penetration of (R)-8-hydroxymirtazapine in preclinical animal models are limited in publicly available scientific literature. Studies on the parent compound, mirtazapine, and its metabolites have provided some indirect insights.
In human studies, the penetration of mirtazapine's enantiomers into the central nervous system has been investigated. One study involving depressed patients treated with racemic mirtazapine measured the concentrations of the parent drug and its metabolites in both plasma and cerebrospinal fluid (CSF). nih.govresearchgate.net While the (R)-(-)-enantiomer of mirtazapine was detected in the CSF with a CSF/plasma ratio ranging from 0.08 to 0.31, the concentrations of 8-hydroxymirtazapine in the CSF were not reported as quantifiable, suggesting they were likely very low or below the limit of detection. nih.govresearchgate.net
Preclinical pharmacokinetic studies in animal models further support the observation of low systemic exposure to 8-hydroxymirtazapine. For instance, a study in horses administered with mirtazapine did not detect 8-hydroxymirtazapine in plasma samples. Similarly, research in rats showed that plasma concentrations of 8-hydroxymirtazapine were undetectable following oral administration of the parent drug. The low or undetectable plasma levels of this metabolite in animal models likely contribute to a lack of specific investigation into its brain tissue distribution.
The following table summarizes the findings regarding the central nervous system penetration of mirtazapine and the detection of its metabolite, 8-hydroxymirtazapine.
| Compound | Biological Matrix | Species | Key Findings | Reference |
| (R)-(-)-Mirtazapine | Cerebrospinal Fluid (CSF) | Human | CSF/plasma ratio: 0.08 - 0.31 | nih.govresearchgate.net |
| 8-Hydroxymirtazapine | Cerebrospinal Fluid (CSF) | Human | Not quantifiable | nih.govresearchgate.net |
| 8-Hydroxymirtazapine | Plasma | Horse | Undetectable | |
| 8-Hydroxymirtazapine | Plasma | Rat | Undetectable |
These findings collectively suggest that the brain penetration of (R)-8-hydroxymirtazapine is likely minimal due to its low systemic availability following the metabolism of mirtazapine.
Structure-Activity Relationship Studies of 8-Hydroxymirtazapine and Related Metabolites
Detailed structure-activity relationship (SAR) studies focusing specifically on 8-hydroxymirtazapine and its related metabolites are not extensively documented in the available scientific literature. The primary focus of pharmacological research has been on the parent compound, mirtazapine, and its enantiomers.
Mirtazapine is a racemic mixture of two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, which exhibit different pharmacological profiles. researchgate.net The antidepressant effect of mirtazapine is attributed to its antagonist activity at central α2-adrenergic auto- and heteroreceptors, which leads to an increase in noradrenergic and serotonergic neurotransmission. nih.govnih.govsmpdb.ca Additionally, mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors. nih.govnih.govsmpdb.ca
The metabolism of mirtazapine is also enantioselective. In vitro studies using human liver microsomes have shown that 8-hydroxylation is a major metabolic pathway. nih.govdoi.orgresearchgate.net
The table below outlines the primary pharmacological actions of the parent compound, mirtazapine.
| Compound | Mechanism of Action | Receptor Targets |
| Mirtazapine | Antagonist | α2-adrenergic auto- and heteroreceptors, 5-HT2 receptors, 5-HT3 receptors |
Given the assertion that the metabolites of mirtazapine contribute minimally to its pharmacological effects, it can be inferred that the addition of a hydroxyl group at the 8-position of the (R)-mirtazapine structure likely reduces its affinity and/or efficacy at the primary receptor targets of the parent drug. However, without direct experimental data from SAR studies on (R)-8-hydroxymirtazapine, this remains a supposition.
Analytical and Bioanalytical Methodologies for R 8 Hydroxymirtazapine Quantification
Chromatographic Techniques for Enantioselective Separation and Quantification
Chromatographic techniques are the cornerstone for the chiral separation of drug molecules. The principle lies in the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioselective analysis of mirtazapine (B1677164) and its metabolites, including 8-hydroxymirtazapine. mdpi.commdpi.com These methods typically employ chiral stationary phases (CSPs) to achieve separation of the (R)- and (S)-enantiomers.
One established method uses a Chirobiotic V column for the simultaneous analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine in plasma. jfda-online.comresearchgate.net This method, coupled with mass spectrometric detection, provides high sensitivity and specificity. jfda-online.comresearchgate.net Another approach developed for the quantification of mirtazapine and its metabolites in plasma and urine samples utilizes fluorescence detection, offering a sensitive alternative to mass spectrometry. mdpi.com This particular enantioselective HPLC method is suitable for therapeutic drug monitoring, with a quantification range of 1 to 100 ng/mL for each metabolite. mdpi.com
The separation of mirtazapine enantiomers has also been successfully achieved on a Chiralpak AD column, using a mobile phase of hexane-ethanol with diethylamine as an additive, and UV detection. routledge.com While this method was developed for the parent drug, the principles are applicable to its hydroxylated metabolites. The choice of the chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. routledge.com For instance, polysaccharide-based CSPs, like those in the Chiralpak series, are frequently effective for resolving a wide range of chiral compounds. routledge.com
Table 1: HPLC Methods for Enantioselective Analysis of 8-Hydroxymirtazapine
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Chirobiotic V | Not specified for metabolite |
| Mobile Phase | Methanol with ammonium acetate and acetic acid | Not specified for metabolite |
| Detection | Mass Spectrometry (MS) jfda-online.comresearchgate.net | Fluorescence Detection mdpi.com |
| Sample Matrix | Plasma jfda-online.comresearchgate.net | Plasma, Urine mdpi.com |
| Limit of Quantification (LOQ) | 0.5 ng/mL jfda-online.com | 1 ng/mL mdpi.com |
| Linearity Range | 5-50 ng/mL jfda-online.com | 1-100 ng/mL mdpi.com |
Capillary Electrophoresis (CE) has emerged as a powerful alternative for the chiral separation of pharmaceuticals, offering high efficiency, rapid analysis, and low consumption of samples and reagents. nih.gov For the enantioselective separation of 8-hydroxymirtazapine, CE methods often incorporate chiral selectors into the background electrolyte. nih.gov
A highly sensitive chiral capillary zone electrophoresis (CZE) method has been developed for the simultaneous enantioselective separation of mirtazapine and its key metabolites, including 8-hydroxymirtazapine. nih.gov This method utilizes carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector in a borate-phosphate buffer. nih.gov The separation is achieved on an uncoated fused silica capillary with detection at 200 nm. nih.gov Under optimized conditions, this method can resolve the enantiomers of 8-hydroxymirtazapine in less than 7 minutes. nih.gov
To enhance sensitivity, especially for bioanalytical applications, the CZE method can be coupled with field-amplified sample stacking (FASS). nih.gov This technique allows for a significant improvement in detection limits, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL for each 8-hydroxymirtazapine enantiomer in human plasma. nih.gov The method has been validated for specificity, linearity, accuracy, and precision, proving its suitability for pharmacokinetic studies. nih.gov Another CE method reported a limit of quantification of 62.5 ng/mL for 8-hydroxymirtazapine enantiomers in human urine. nih.gov
Table 2: Capillary Electrophoresis Method for (R)-8-Hydroxymirtazapine
| Parameter | Method Details |
|---|---|
| Technique | Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking nih.gov |
| Capillary | Uncoated fused silica (40.2 cm × 75 μM) nih.gov |
| Chiral Selector | 5.5 mg/mL Carboxymethyl-β-cyclodextrin (CM-β-CD) nih.gov |
| Background Electrolyte | 6.25 mM borate–25 mM phosphate solution (pH 2.8) nih.gov |
| Applied Voltage | 16 kV nih.gov |
| Detection | 200 nm nih.gov |
| LLOQ in Plasma | 0.5 ng/mL nih.gov |
| Linearity Range | 0.5–50 ng/mL nih.gov |
| Analysis Time | < 7 minutes nih.gov |
While HPLC and CE are the most documented techniques for the chiral analysis of 8-hydroxymirtazapine, other chromatographic principles offer potential advantages.
Supercritical Fluid Chromatography (SFC) is increasingly recognized as a powerful technique for chiral separations in the pharmaceutical industry, often providing faster and more efficient separations than HPLC. nih.govnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without significant loss of resolution. youtube.com For chiral separations, SFC is almost always used with the same chiral stationary phases as HPLC, such as polysaccharide-based columns. nih.govchromatographyonline.com Given the successful separation of other chiral pharmaceuticals, it is highly probable that SFC could be effectively applied to the enantioseparation of (R)-8-Hydroxymirtazapine, potentially offering reduced analysis times and solvent consumption. nih.govyoutube.com
Thin-Layer Chromatography (TLC) can also be adapted for chiral separations. routledge.comroutledge.com Chiral TLC can be performed either by using a chiral stationary phase or by adding a chiral selector to the mobile phase. routledge.com While less common for quantitative analysis compared to HPLC, densitometric scanning of TLC plates can provide quantitative data. mdpi.com For a hydroxylated metabolite like 8-hydroxymirtazapine, a normal-phase TLC system with a chiral selector in the mobile phase could potentially achieve enantiomeric resolution. nih.gov This approach would be more suitable for qualitative analysis or screening purposes rather than for rigorous quantitative bioanalysis.
Gas Chromatography (GC) is another established technique for chiral analysis, particularly for volatile compounds. jcbms.org For non-volatile or polar compounds like 8-hydroxymirtazapine, derivatization is necessary to increase volatility and thermal stability. jfda-online.com The hydroxyl and amine groups in the molecule could be derivatized using silylation or acylation reagents. jfda-online.comsigmaaldrich.com Following derivatization, the resulting products can be separated on a chiral capillary column. nih.gov An alternative "indirect" approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.comnih.gov While feasible, the additional derivatization step can add complexity to the procedure. jfda-online.com
Mass Spectrometry (MS) Detection and Hyphenated Techniques
Mass spectrometry is a powerful detection technique that, when coupled with a chromatographic separation method, provides high selectivity and sensitivity, enabling the confident identification and quantification of analytes at very low concentrations.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantitative bioanalysis of drugs and their metabolites. libretexts.org Several LC-MS/MS methods have been developed for the enantioselective analysis of 8-hydroxymirtazapine.
One such method employs a Chirobiotic V column for chromatographic separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. jfda-online.comresearchgate.net This method allows for the simultaneous quantification of the enantiomers of mirtazapine, demethylmirtazapine, and 8-hydroxymirtazapine in plasma with a limit of quantification (LOQ) of 0.5 ng/mL for all enantiomers. jfda-online.comresearchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing interference from the biological matrix. libretexts.org
Another method utilized a three-phase liquid-phase microextraction (LPME) for sample preparation from human plasma, followed by LC-MS/MS analysis on a chiral column. libretexts.org This method achieved an LOQ of 1.25 ng/mL for all enantiomers of mirtazapine and its two major metabolites, with a linear range of 1.25-125 ng/mL. libretexts.org The high degree of selectivity and sensitivity makes LC-MS/MS particularly suitable for pharmacokinetic studies where plasma concentrations can be very low. jfda-online.comlibretexts.org
Table 3: LC-MS/MS Methods for Enantioselective Analysis of 8-Hydroxymirtazapine
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography Column | Chirobiotic V jfda-online.comresearchgate.net | Chiral Column libretexts.org |
| Sample Preparation | 3-step Liquid-Liquid Extraction jfda-online.comresearchgate.net | 3-phase Liquid-Phase Microextraction libretexts.org |
| Ionization Mode | Electrospray (ESI), Positive jfda-online.comresearchgate.net | Electrospray (ESI), Positive libretexts.org |
| Detection | Mass Spectrometry (MS) jfda-online.comresearchgate.net | Tandem Mass Spectrometry (MS/MS) libretexts.org |
| Sample Matrix | Plasma jfda-online.comresearchgate.net | Plasma libretexts.org |
| Limit of Quantification (LOQ) | 0.5 ng/mL jfda-online.com | 1.25 ng/mL libretexts.org |
| Linearity Range | 5-50 ng/mL jfda-online.com | 1.25-125 ng/mL libretexts.org |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the identification and characterization of drug metabolites. jcbms.org Instead of monitoring specific ion transitions as in tandem MS, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. jcbms.org This allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites and confirming the identity of known ones. jcbms.org
An LC-HRMS method has been used to analyze the in vitro metabolites of mirtazapine in human liver microsomes. jcbms.org This study successfully identified ten metabolites, including 8-hydroxymirtazapine, by accurately measuring their mass and analyzing their fragmentation patterns. jcbms.org While this particular study did not focus on enantioselective quantification, the coupling of a chiral HPLC separation front-end to an HRMS detector would be a formidable strategy for the comprehensive analysis of (R)-8-Hydroxymirtazapine. Such a setup would provide not only accurate quantification but also unambiguous identification, which is particularly useful in complex metabolic studies or in forensic toxicology. routledge.comjcbms.org The high resolving power of HRMS helps to differentiate analytes from background interferences, further enhancing the quality of the analytical data. routledge.com
Chiral Stationary Phases and Selectors for Enantiomeric Resolution
The successful quantification of individual enantiomers of 8-hydroxymirtazapine relies on the use of chiral selectors capable of discriminating between the (R)- and (S)-forms. In high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), this is typically achieved by employing chiral stationary phases (CSPs) or chiral additives to the mobile phase. These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in retention time or electrophoretic mobility, thus enabling their separation and individual quantification. Several classes of chiral selectors have proven effective for the resolution of mirtazapine and its metabolites, including 8-hydroxymirtazapine.
Cyclodextrin Derivatives (e.g., Carboxymethyl-β-cyclodextrin)
Cyclodextrins (CDs) are cyclic oligosaccharides that possess a chiral, hydrophobic inner cavity and a hydrophilic outer surface. nih.gov Their ability to form inclusion complexes with guest molecules makes them effective chiral selectors in separation sciences. nih.gov For the enantiomeric resolution of 8-hydroxymirtazapine, derivatives of β-cyclodextrin have been particularly useful.
In one method, carboxymethyl-β-cyclodextrin (CM-β-CD) was employed as a chiral selector in capillary zone electrophoresis (CZE). mdpi.com This technique achieved the simultaneous enantioselective separation of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine. mdpi.com The separation was performed in an uncoated fused silica capillary using a borate-phosphate buffer solution at pH 2.8, containing 5.5 mg/mL of CM-β-CD. mdpi.com Under these conditions, baseline resolution for the enantiomers of all three compounds was achieved in under seven minutes. mdpi.com The principle of separation relies on the formation of transient diastereomeric complexes between the CM-β-CD host and the analyte enantiomers, which differ in their stability and thus their electrophoretic mobility. mdpi.com
The effectiveness of various cyclodextrin derivatives as chiral selectors has been studied, with highly sulfated-β-CD and hydroxypropyl-β-CD also being identified as broadly effective for separating a wide range of pharmaceutical compounds. nih.gov
Polysaccharide-based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for enantiomeric separations in HPLC. researchgate.netresearchgate.net These polymers, when coated onto a silica support, form a helical structure that contains chiral grooves and cavities. nih.govnih.gov Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups of the derivatized polysaccharide. nih.gov
The enantioseparation of mirtazapine has been systematically evaluated using several polysaccharide CSPs, including cellulose and amylose tris(3,5-dimethylphenylcarbamate). researchgate.net Research has shown that an amylose tris(3,5-dimethylphenylcarbamate) phase provided the best chiral resolution for mirtazapine enantiomers under both normal-phase and polar organic elution modes. researchgate.net Such methods are directly applicable to its metabolites. The separation mechanism on these phases depends on the formation of reversible, transient complexes between the CSP and the enantiomers as they fit into the chiral grooves of the polymer structure. nih.gov
Table 1: Performance of Polysaccharide-Based CSPs for Mirtazapine Enantioseparation
| Chiral Stationary Phase | Elution Mode | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Not Specified | >1.5 | 4.96 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic | Not Specified | >1.5 | 3.09 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic | Methanol | 1.99 | 3.56 |
This data is based on the separation of the parent compound, mirtazapine, and is indicative of the potential for separating its hydroxylated metabolites. researchgate.net
Vancomycin-modified Chiral Stationary Phases
Vancomycin is a macrocyclic glycopeptide antibiotic that possesses multiple chiral centers, making it an effective chiral selector for a broad range of compounds. bohrium.comnih.gov When bonded to a silica support, it creates a CSP known as a Chirobiotic V column. researchgate.net This type of column has been successfully used in an LC-MS method for the simultaneous analysis of the (R)- and (S)-enantiomers of mirtazapine, demethylmirtazapine, and 8-hydroxymirtazapine in patient plasma. researchgate.net
The separation mechanism on vancomycin-based CSPs is complex, involving multiple potential interaction sites. nih.gov The broad selectivity of this macrocyclic selector makes it highly suitable for chiral LC-MS analyses. nih.gov Studies have demonstrated that partial separation of mirtazapine (Rs = 0.913) can be achieved on a vancomycin-immobilized CSP. bohrium.com The performance of these columns, including retention and enantioresolution, can be influenced by the mobile phase composition, temperature, and the specific bonding chemistry of the vancomycin selector to the silica support. nih.govnih.gov
Sample Preparation Strategies for Biological Matrices in Research
The accurate quantification of (R)-8-Hydroxymirtazapine in biological matrices such as plasma, urine, or serum requires effective sample preparation. amazonaws.com The primary goals of this step are to remove endogenous interferences (e.g., proteins, salts, lipids) that can compromise the analytical column and detection system, and to concentrate the analyte to a level suitable for detection. amazonaws.comscispace.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and widely used technique for sample clean-up in bioanalysis. amazonaws.com The method is based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. amazonaws.com
For the analysis of 8-hydroxymirtazapine and its related compounds, various LLE protocols have been developed. In one HPLC method, different organic solvents were tested, where a mixture of n-hexane and ethyl acetate (90:10, v/v) was found to be optimal for the efficient extraction of 8-hydroxymirtazapine from plasma. nih.gov Toluene was found to be unsuitable as it produced interfering peaks. nih.gov Another approach utilized a three-step LLE procedure prior to LC-MS analysis. researchgate.net A high-throughput method has also been implemented using a one-step LLE in a 96-well format, which is suitable for processing a larger number of plasma samples for pharmacokinetic studies. mdpi.com
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating. After extraction, the fiber is transferred to the injection port of a chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net
An off-line SPME procedure has been developed for the simultaneous enantioselective determination of mirtazapine, demethylmirtazapine, and 8-hydroxymirtazapine in human urine. researchgate.netnih.gov The study optimized several factors influencing extraction efficiency, including the fiber coating, extraction time, pH, and temperature. researchgate.netnih.gov A polydimethylsiloxane-divinylbenzene fiber coating was selected for the extraction. researchgate.netnih.gov The urine samples were first subjected to enzymatic hydrolysis, after which the pH was adjusted to 8 before extraction. researchgate.netnih.gov The analytes were then desorbed from the fiber using methanol. researchgate.netnih.gov While this method is effective, the mean recovery for 8-hydroxymirtazapine enantiomers was noted to be 1.0%. researchgate.netnih.gov
Table 2: Comparison of Sample Preparation Methodologies
| Methodology | Biological Matrix | Key Reagents/Materials | Lower Limit of Quantification (LLOQ) | Analyte Recovery |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Human Plasma | n-hexane/ethyl acetate (90/10, v/v) | 2 ng/mL | Not specified |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not specified (96-well format) | 0.5 ng/mL | Not specified |
| Solid-Phase Microextraction (SPME) | Human Urine | Polydimethylsiloxane-divinylbenzene fiber | 62 ng/mL (for linear range) | 1.0% |
Data is for 8-hydroxymirtazapine unless otherwise specified. mdpi.comnih.govresearchgate.netnih.gov
Enzymatic Hydrolysis for Conjugated Metabolites in Research Samples
In bioanalytical research, the quantification of total metabolite concentrations often requires the preliminary cleavage of conjugated moieties. (R)-8-Hydroxymirtazapine, a major metabolite of mirtazapine, is extensively conjugated in vivo, primarily through glucuronidation. nih.gov Research has shown that in human plasma and urine, (R)-8-hydroxymirtazapine exists predominantly as its glucuronide conjugate. nih.govresearchgate.net One study in Japanese psychiatric patients found that the plasma concentration of 8-hydroxy-mirtazapine glucuronide was approximately 59.5 times higher than that of the unconjugated form, highlighting the significance of this metabolic pathway. nih.gov
To accurately measure the total concentration of (R)-8-hydroxymirtazapine in biological samples for pharmacokinetic and metabolic studies, an enzymatic hydrolysis step is essential. This procedure utilizes a β-glucuronidase enzyme to cleave the glucuronic acid moiety from the parent molecule, converting the conjugated metabolite back to its unconjugated form. researchgate.netsigmaaldrich.com The total concentration is then determined by measuring the analyte level after hydrolysis and subtracting the baseline unconjugated concentration measured in a parallel sample processed without the enzyme. nih.gov
The hydrolysis process is typically performed by incubating the biological sample (e.g., plasma or urine) with a β-glucuronidase solution. researchgate.netresearchgate.net Factors such as the source of the enzyme (e.g., Helix pomatia, Patella vulgata, E. coli, or recombinant forms), pH, temperature, and incubation time must be optimized to ensure complete and efficient hydrolysis. sigmaaldrich.comresearchgate.netnih.govnorlab.com For instance, a method for analyzing mirtazapine and its metabolites in urine involved enzymatic hydrolysis at 37°C for 16 hours before proceeding with extraction. researchgate.net Another study analyzing plasma samples used approximately 30,000 units of β-glucuronidase per 0.5 mL of plasma in an acetate buffer. researchgate.net The efficiency of this enzymatic step is critical for the accuracy of the subsequent quantitative analysis.
Development and Validation of Analytical Methods for Research Applications
The development and validation of robust bioanalytical methods are fundamental for the accurate quantification of (R)-8-hydroxymirtazapine in various biological matrices for research purposes, including pharmacokinetic and metabolic profiling. rjpn.orgonlinepharmacytech.info Various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been established for the simultaneous analysis of mirtazapine and its metabolites, including the enantiomers of 8-hydroxymirtazapine. researchgate.netjcbms.org
Method validation is performed according to established guidelines to ensure the reliability of the analytical data. brieflands.comsysrevpharm.org Key validation parameters include specificity, selectivity, linearity, accuracy, precision, limit of quantification (LOQ), recovery, and robustness. brieflands.comnih.govresearchgate.net
Several validated methods have been reported in the scientific literature. An enantioselective HPLC method with fluorescence detection was developed for quantifying mirtazapine and its key metabolites, including 8-hydroxymirtazapine, in plasma and urine. researchgate.net This method demonstrated a limit of quantification (LOQ) of 1 ng/mL with good recoveries ranging from 85% to 99%. researchgate.net Another rapid HPLC method with fluorescence detection achieved an LOQ of 2 ng/mL for 8-hydroxymirtazapine in human plasma, with all analytes eluting in under 5 minutes. nih.gov
More advanced techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer enhanced sensitivity and selectivity. globalresearchonline.net An LC-MS method was developed for the simultaneous analysis of the (R)- and (S)-enantiomers of mirtazapine, desmethylmirtazapine, and 8-hydroxymirtazapine in patient plasma. researchgate.netresearchgate.net This method involved a three-step liquid-liquid extraction and achieved a very low LOQ of 0.5 ng/mL for all enantiomers. researchgate.netresearchgate.net The intra- and inter-day coefficients of variation were within 3.3% to 11.7%. researchgate.netresearchgate.net Capillary electrophoresis has also been explored, offering high separation efficiency for mirtazapine and its metabolites. jcbms.org
The selection of the analytical method often depends on the specific requirements of the research application, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. onlinepharmacytech.info
Interactive Data Table: Validation Parameters for (R)-8-Hydroxymirtazapine Quantification Methods
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (% CV) | Reference |
| HPLC-Fluorescence | Plasma, Urine | 1 - 100 | 1 | 12 - 19 | researchgate.net |
| HPLC-Fluorescence | Human Plasma | Not Specified | 2 | Not Specified | nih.gov |
| LC-MS | Plasma | 5 - 50 | 0.5 | 3.3 - 11.7 | researchgate.netresearchgate.net |
| Capillary Electrophoresis | Not Specified | 62.5 - 2500 | 62.5 | < 15 | researchgate.net |
| LC-MS/MS (via SPME) | Human Urine | 62 - 1250 | Not Specified | < 15 | researchgate.net |
Synthetic and Biotransformational Approaches to R 8 Hydroxymirtazapine
Stereoselective Biotransformation of Mirtazapine (B1677164) using Microbial Models (e.g., Cunninghamella elegans)
Microbial biotransformation serves as a valuable tool for producing drug metabolites in a manner that can mimic mammalian metabolism. The filamentous fungus Cunninghamella elegans is a well-established microbial model for studying the biotransformation of xenobiotics, including pharmaceuticals like mirtazapine. nih.govresearchgate.netmdpi.com This fungus possesses cytochrome P450 (CYP) enzyme systems analogous to those in humans, enabling it to generate metabolites that are often identical to those found in mammals. ufrgs.br
When racemic mirtazapine was incubated with Cunninghamella elegans, the fungus transformed 91% of the drug over 168 hours into seven distinct metabolites, with 8-hydroxymirtazapine being one of the products. nih.govresearchgate.net Further investigations using optically pure enantiomers of mirtazapine revealed a notable stereoselectivity in the metabolic pathways. nih.gov
Specifically, when the (R)-(-)-enantiomer of mirtazapine was the substrate, C. elegans produced a limited set of four metabolites, which included 8-hydroxymirtazapine. In contrast, the S(+)-enantiomer yielded all seven metabolites identified from the racemic mixture. nih.gov This demonstrates the stereoselective capability of the fungal enzymes, preferentially metabolizing the two enantiomers through different routes. The production of 8-hydroxymirtazapine from the (R)-(-)-enantiomer highlights the utility of C. elegans as a biological catalyst for generating this specific metabolite.
Table 1: Metabolites Produced from Mirtazapine Enantiomers by Cunninghamella elegans
| Metabolite | Produced from Racemic Mirtazapine | Produced from S(+)-Mirtazapine | Produced from R(-)-Mirtazapine |
|---|---|---|---|
| 8-Hydroxymirtazapine | Yes | Yes | Yes |
| N-Desmethyl-8-hydroxymirtazapine | Yes | Yes | Yes |
| N-Desmethylmirtazapine | Yes | Yes | Yes |
| Mirtazapine N-oxide | Yes | Yes | Yes |
| 13-Hydroxymirtazapine | Yes | Yes | No |
| 12-Hydroxymirtazapine | Yes | Yes | No |
| N-Desmethyl-13-hydroxymirtazapine | Yes | Yes | No |
Data sourced from Moody et al. (2002) nih.gov
In Vitro Biotransformation Systems (e.g., Liver Microsomes, Hepatocytes) for Metabolite Production and Characterization
In vitro systems derived from human liver tissue, such as liver microsomes and hepatocytes, are standard tools for investigating drug metabolism and producing metabolites for analytical purposes. doi.orgnih.gov These systems contain the primary enzymes responsible for drug biotransformation, particularly the cytochrome P450 (CYP) superfamily. nih.gov The 8-hydroxylation of mirtazapine to form 8-hydroxymirtazapine is a major metabolic pathway in humans. doi.orgnih.gov
Studies using human liver microsomes (HLM) have identified CYP2D6 as the principal enzyme responsible for the 8-hydroxylation of mirtazapine, especially at lower, clinically relevant concentrations. doi.orgnih.govnih.govglpbio.cn As substrate concentrations increase, the contribution of CYP1A2 becomes more significant. doi.orgresearchgate.net The metabolism is enantioselective, with studies indicating that S(+)-mirtazapine is preferentially hydroxylated by CYP2D6 to form S(+)-8-hydroxymirtazapine. nih.govresearchgate.net Conversely, (R)-(-)-mirtazapine is metabolized to a lesser extent by this pathway and is more susceptible to metabolism by CYP3A4. nih.gov
Table 2: Contribution of CYP Isoforms to Mirtazapine 8-Hydroxylation in vitro
| CYP Isoform | Contribution at Low Mirtazapine Concentration (2 µM) | Contribution at High Mirtazapine Concentration (250 µM) |
|---|---|---|
| CYP2D6 | ~65% | ~20% |
| CYP1A2 | ~30% | ~50% |
Data based on studies with recombinant enzymes. doi.orgnih.gov
The characterization of metabolites produced in these systems typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which can separate and identify the enantiomers of mirtazapine and its metabolites. nih.govnih.govnih.gov
Considerations for Enantioselective Chemical Synthesis of 8-Hydroxymirtazapine
While biotransformational methods are effective for producing metabolites, direct chemical synthesis offers an alternative route that can provide larger quantities and greater control over stereochemistry. The enantioselective synthesis of (R)-8-Hydroxymirtazapine presents a significant chemical challenge due to the molecule's complex, rigid tetracyclic structure and the presence of a chiral center.
An enantioselective synthesis would require a strategic approach to introduce the hydroxyl group at the C8-position with high stereocontrol, while also establishing the correct configuration of the existing chiral center of the mirtazapine scaffold. Key considerations for such a synthesis include:
Chiral Starting Materials: Utilizing a chiral pool approach, where the synthesis begins with an enantiomerically pure precursor that already contains one or more of the required stereocenters.
Asymmetric Catalysis: Employing chiral catalysts to direct the formation of the desired enantiomer. This could involve asymmetric hydrogenation, oxidation, or other bond-forming reactions at key steps in the synthetic sequence.
Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to a precursor to guide a stereoselective reaction. The auxiliary is subsequently removed, leaving the desired enantiomeric product.
Resolution: Synthesizing the racemic mixture of 8-hydroxymirtazapine and then separating the (R) and (S) enantiomers. This can be achieved through methods like chiral chromatography or crystallization with a chiral resolving agent.
Future Research Directions in R 8 Hydroxymirtazapine Studies
Development of Advanced Preclinical Models for Comprehensive Pharmacological Characterization
A thorough understanding of (R)-8-hydroxymirtazapine's pharmacological profile requires the development of sophisticated preclinical models. Current in vitro research has utilized human liver microsomes and microsomes from human lymphoblasts transfected with human cDNA to overexpress specific cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These models have been instrumental in identifying the primary enzymes involved in mirtazapine's metabolism. nih.govdoi.org
However, future research should expand upon these models to create more comprehensive systems that better mimic human physiological conditions. This includes the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which can provide more accurate insights into cell-cell interactions and tissue-specific metabolism. Furthermore, advancing animal models is crucial. While studies in rats have been conducted, they have shown limitations, such as the inability to detect 8-hydroxymirtazapine at certain dosages, indicating species-specific metabolic differences. nih.gov Developing animal models that more closely replicate human metabolic pathways for mirtazapine (B1677164) will be essential for accurately characterizing the in vivo activity and potential effects of (R)-8-hydroxymirtazapine.
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
The primary metabolic pathways for mirtazapine are well-established and include 8-hydroxylation, N-demethylation, and N-oxidation. doi.org These reactions are followed by secondary metabolism, primarily glucuronide conjugation. doi.orgresearchgate.net The 8-hydroxy metabolite is a major product, accounting for a significant portion of the excreted dose. doi.org
Despite this knowledge, the metabolic map of mirtazapine, particularly concerning its individual enantiomers, may not be complete. Future research should focus on identifying potentially undiscovered or minor metabolic pathways. The application of untargeted toxicometabolomics, which uses high-resolution mass spectrometry to screen for all possible metabolites in biological samples, could be a powerful tool in this endeavor. nih.gov This approach may reveal novel metabolites of (R)-mirtazapine beyond (R)-8-hydroxymirtazapine, providing a more complete picture of its biotransformation. Investigating secondary conjugation reactions other than glucuronidation could also yield new insights into the clearance and elimination of its metabolites.
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate study of (R)-8-hydroxymirtazapine is highly dependent on the analytical methods used for its detection and quantification. Current techniques have made significant strides, with the development of enantioselective high-performance liquid chromatography (HPLC) methods coupled with fluorescence detection. nih.govnih.gov These methods can simultaneously quantify the enantiomers of mirtazapine and its main metabolites, including 8-hydroxymirtazapine, in plasma and urine. nih.gov Liquid chromatography-mass spectrometry (LC-MS) has also been employed for the enantioselective analysis of these compounds. nih.govnih.gov
Future refinements should aim to further enhance the sensitivity and specificity of these techniques. Developing methods with lower limits of quantification (LOQ) would be beneficial for detecting trace amounts of metabolites and for studies involving low doses. researchgate.net For instance, solid-phase microextraction (SPME) has been explored as a sample preparation method to concentrate analytes before analysis, though recovery rates for 8-hydroxymirtazapine were modest. nih.gov Improving extraction and sample clean-up procedures is a key area for advancement. nih.gov The goal is to develop robust, high-throughput methods that can be reliably used in various research and clinical settings to provide precise measurements of (R)-8-hydroxymirtazapine. akjournals.com
Below is a table summarizing key parameters of some existing analytical methods.
| Analytical Technique | Analytes Measured | Sample Matrix | Key Findings |
| HPLC with Fluorescence Detection | Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine | Human Plasma | Rapid and sensitive method for quantification. nih.govresearchgate.net |
| Enantioselective HPLC | Enantiomers of Mirtazapine, Desmethylmirtazapine, 8-hydroxymirtazapine, Mirtazapine N-oxide | Plasma and Urine | Suitable for therapeutic drug monitoring with quantification ranges from 1 to 100 ng/mL. nih.gov |
| LC-MS-MS with SPME | Enantiomers of Mirtazapine, Demethylmirtazapine, 8-hydroxymirtazapine | Human Urine | Method developed for simultaneous enantioselective determination; linearity range of 62-1250 ng/mL. nih.gov |
Expanding Understanding of Enantiospecific Enzymatic Mechanisms in Metabolism
The metabolism of mirtazapine is known to be enantioselective, meaning the (R)- and (S)-enantiomers are processed differently by metabolic enzymes. doi.orgnih.gov The formation of 8-hydroxymirtazapine is primarily catalyzed by CYP2D6 and CYP1A2. doi.org Research indicates that the kinetics of (R)-mirtazapine are only marginally dependent on the CYP2D6 genotype, whereas the clearance of the (S)-(+)-enantiomer is significantly affected by it. nih.govclinpgx.org Specifically, S(+)-mirtazapine appears to be preferentially hydroxylated by CYP2D6. researchgate.net
Future investigations should aim to further dissect these enantiospecific enzymatic mechanisms. It is crucial to clarify the precise contribution of different CYP450 enzymes to the 8-hydroxylation of the (R)-enantiomer specifically. While CYP2D6 and CYP1A2 are implicated, their relative importance and kinetic parameters for (R)-mirtazapine hydroxylation need more detailed characterization. doi.org Studies using recombinant CYP enzymes can help isolate the activity of individual enzymes and determine their specific roles in the formation of (R)-8-hydroxymirtazapine. Understanding these mechanisms is fundamental to predicting drug-drug interactions and variability in patient responses related to the metabolism of (R)-mirtazapine.
The table below outlines the primary enzymes involved in mirtazapine metabolism.
| Metabolic Pathway | Primary Enzymes Involved | Enantioselective Aspects |
| 8-Hydroxylation | CYP2D6, CYP1A2 | S(+)-mirtazapine is preferentially metabolized by CYP2D6. doi.orgnih.govresearchgate.net |
| N-demethylation | CYP3A4, CYP1A2 | (R)-mirtazapine is mainly demethylated via CYP3A4. doi.orgresearchgate.net |
| N-oxidation | CYP1A2, CYP3A4 | Contribution of enzymes is concentration-dependent. doi.org |
Q & A
Q. What are the primary metabolic pathways of (R)-8-Hydroxymirtazapine, and which enzymes are involved?
(R)-8-Hydroxymirtazapine is a metabolite of mirtazapine formed via hydroxylation, primarily mediated by CYP2D6, with additional contributions from CYP3A4 for its N-desmethylated derivative . Enantioselective metabolism has been observed, where CYP2D6 preferentially metabolizes the (S)-enantiomer of mirtazapine, while CYP3A4 acts on the (R)-enantiomer . Experimental models like isolated perfused rat liver systems can assess enzyme-specific activity and drug-drug interactions .
Q. How can researchers distinguish (R)-8-Hydroxymirtazapine from its structural isomers or enantiomers?
Analytical techniques such as high-resolution mass spectrometry (HRMS) and capillary electrophoresis with acetonitrile field-amplified sample stacking are critical. HRMS can identify fragment ions (e.g., m/z 195, 208) to rule out hydroxylation of aromatic rings, while enantioselective separation methods are required to differentiate (R)- and (S)-enantiomers . Nuclear magnetic resonance (NMR) spectroscopy further resolves structural ambiguities caused by shared chemical formulas among isomers .
Q. What experimental models are suitable for studying the pharmacokinetics of (R)-8-Hydroxymirtazapine?
In vitro liver microsome assays and in vivo isolated perfused rat liver models are widely used. These systems allow quantification of metabolite formation rates and enzyme inhibition/induction effects. For example, CYP2D6 inhibition by MDMA was studied in rat liver models to assess its impact on (R)-8-Hydroxymirtazapine clearance . Human clinical studies with genotype-phenotype correlations (e.g., CYP2D6 polymorphisms) can further validate findings .
Advanced Research Questions
Q. How do drug-drug interactions (e.g., with MDMA) alter the metabolism of (R)-8-Hydroxymirtazapine?
MDMA acts as a mechanism-based inhibitor (MBI) of CYP2D6 and CYP3A4, reducing the clearance of (R)-8-Hydroxymirtazapine. Experimental designs should incorporate:
- Dose-response studies to quantify inhibition constants (K_i).
- Time-dependent inactivation assays to assess MBI kinetics.
- Co-administration in perfused liver models to monitor metabolite ratios (e.g., 8-OH vs. N-desmethyl derivatives) . Pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) can predict clinical outcomes from in vitro data.
Q. What methodological challenges arise in structural elucidation of (R)-8-Hydroxymirtazapine, and how can they be resolved?
Key challenges include:
- Ambiguous mass spectra : Fragment ions (e.g., m/z 195) may not differentiate isomers. Solution: Combine HRMS with tandem MS/MS and computational spectral matching .
- Stereochemical confirmation : Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to assign (R)-configuration .
- Low confidence levels : Apply tiered confidence criteria (e.g., Schymanski levels) and orthogonal analytical methods .
Q. How do genetic polymorphisms (e.g., CYP2D6 phenotypes) influence interindividual variability in (R)-8-Hydroxymirtazapine exposure?
CYP2D6 poor metabolizers exhibit reduced 8-hydroxylation, leading to higher parent drug concentrations. Methodologies include:
- Genotype-phenotype association studies using steady-state plasma samples.
- Population pharmacokinetic models incorporating covariates like age, smoking status, and CYP2D6 activity scores .
- In vitro assays with recombinant CYP isoforms to quantify enantiomer-specific metabolic rates .
Q. What strategies optimize enantioselective synthesis of (R)-8-Hydroxymirtazapine for pharmacological studies?
- Asymmetric catalysis : Use chiral ligands or enzymes to favor (R)-enantiomer formation.
- Chromatographic resolution : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for preparative-scale separation .
- Characterization : Validate enantiomeric purity via polarimetry, circular dichroism, or X-ray crystallography .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in metabolite identification across studies?
- Cross-validation : Compare fragmentation patterns (e.g., m/z 195 vs. 209) across multiple platforms (LC-MS, GC-MS) .
- Isotopic labeling : Use deuterated analogs to trace metabolic pathways and confirm putative structures .
- Literature harmonization : Reconcile findings with prior studies (e.g., conflicting CYP isoform contributions) using meta-analysis .
Q. What statistical approaches are recommended for analyzing dose-adjusted serum concentrations of (R)-8-Hydroxymirtazapine?
- Mixed-effects modeling : Account for covariates like age, renal function, and CYP genotypes .
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life in pharmacokinetic studies.
- Bayesian forecasting : Personalize dosing based on prior pharmacokinetic data and demographic variables .
Experimental Design Considerations
Q. How to design a study evaluating the environmental fate of (R)-8-Hydroxymirtazapine in wastewater systems?
- Biotransformation assays : Use activated sludge reactors to simulate microbial degradation. Monitor metabolites via high-resolution mass spectrometry .
- QSAR modeling : Predict transformation products and prioritize analytical targets .
- Ecotoxicity testing : Assess impacts on aquatic organisms using OECD guidelines (e.g., Daphnia magna acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
